Stepwise Coupling Efficiency: TBDMS vs. TOM – Comparable High Yields with Legacy Protocol Compatibility
In the foundational TBDMS chemistry paper, average stepwise coupling yields exceeding 99% were achieved using 5'-O-DMT-2'-O-TBDMS phosphoramidites on standard DNA synthesizers [1]. For the later TOM chemistry, average coupling yields >99.4% were reported under DNA coupling conditions (2.5 min coupling, BTT activator, 1.5 μmol scale) [2]. A direct comparative study of both protecting groups on the same synthesizer platform confirmed that phosphoramidites with TBDMS and TOM groups gave similar chain-assembly yields [3].
| Evidence Dimension | Average stepwise coupling yield |
|---|---|
| Target Compound Data | >99% (TBDMS-protected phosphoramidites derived from 5'-O-DMT-2'-TBDMS-Uridine) [1] |
| Comparator Or Baseline | >99.4% (TOM-protected phosphoramidites) [2]; similar yields reported in a direct comparison study [3] |
| Quantified Difference | TBDMS stepwise yield is within 0.4 percentage points of TOM; direct comparison shows no statistically significant difference |
| Conditions | Automated DNA synthesizer; standard phosphoramidite cycle; BTT activator; 1.5 μmol scale for TOM; comparable conditions for TBDMS [1][2][3] |
Why This Matters
Procurement of TBDMS building blocks does not force a trade-off in coupling yield relative to TOM, thereby preserving legacy synthesis protocols without sacrificing fidelity.
- [1] Scaringe, S. A., Francklyn, C., & Usman, N. (1990). Chemical synthesis of biologically active oligoribonucleotides using β-cyanoethyl protected ribonucleoside phosphoramidites. Nucleic Acids Research, 18(18), 5433–5441. View Source
- [2] Pitsch, S., Weiss, P. A., Jenny, L., Stutz, A., & Wu, X. (2001). Reliable Chemical Synthesis of Oligoribonucleotides (RNA) with 2′-O-[(Triisopropylsilyl)oxy]methyl(2′-O-tom)-Protected Phosphoramidites. Helvetica Chimica Acta, 84(12), 3773–3795. View Source
- [3] Pitsch, S., Weiss, P. A., Wu, X., Ackermann, D., & Honegger, T. (1999). Fast and Reliable Automated Synthesis of RNA and Partially 2′-O-Protected Precursors (“Caged RNA”) Based on Two Novel, Orthogonal 2′-O-Protecting Groups. Helvetica Chimica Acta, 82(10), 1753–1761. View Source
